molecular formula C13H15N5O3S B2520709 (3-((3-Methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)(4-methyl-1,2,3-thiadiazol-5-yl)methanone CAS No. 2034398-87-1

(3-((3-Methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)(4-methyl-1,2,3-thiadiazol-5-yl)methanone

Cat. No.: B2520709
CAS No.: 2034398-87-1
M. Wt: 321.36
InChI Key: PFLKNTADIUFQGJ-UHFFFAOYSA-N
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Description

This compound features a pyrrolidinyl core substituted with a 3-methoxypyrazine moiety via an ether linkage, conjugated to a 4-methyl-1,2,3-thiadiazole group through a methanone bridge. The structural complexity arises from the interplay of heterocyclic systems: the pyrrolidine ring provides conformational flexibility, the methoxypyrazine contributes electron-rich aromaticity, and the thiadiazole introduces sulfur-based electronic effects.

Properties

IUPAC Name

[3-(3-methoxypyrazin-2-yl)oxypyrrolidin-1-yl]-(4-methylthiadiazol-5-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N5O3S/c1-8-10(22-17-16-8)13(19)18-6-3-9(7-18)21-12-11(20-2)14-4-5-15-12/h4-5,9H,3,6-7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFLKNTADIUFQGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SN=N1)C(=O)N2CCC(C2)OC3=NC=CN=C3OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic routes and reaction conditions: The preparation of this compound typically involves multi-step organic synthesis processes. The synthesis begins with the formation of the core structure, which includes the methoxypyrazine and thiadiazole rings. Subsequent steps include functional group modifications and coupling reactions to introduce the pyrrolidin-1-yl and methanone moieties.

Industrial production methods: In an industrial setting, the production of (3-((3-Methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)(4-methyl-1,2,3-thiadiazol-5-yl)methanone requires optimization of reaction conditions to ensure high yield and purity. This involves precise control of temperature, pressure, solvents, and catalysts to achieve efficient synthesis on a large scale.

Chemical Reactions Analysis

Types of reactions it undergoes: This compound undergoes a variety of chemical reactions, including:

  • Oxidation: : Transforming the methoxy group to a hydroxyl group.

  • Reduction: : Reducing the carbonyl group to an alcohol.

  • Substitution: : Substitution reactions at the pyrrolidine ring or the thiadiazole moiety.

Common reagents and conditions used in these reactions:

  • Oxidation: : Common reagents include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄).

  • Reduction: : Reducing agents like sodium borohydride (NaBH₄) or lithium aluminium hydride (LiAlH₄) are often used.

  • Substitution: : Nucleophiles such as amines or alkoxides are commonly employed.

Major products formed from these reactions:

  • Oxidation: : Formation of hydroxy derivatives.

  • Reduction: : Formation of alcohol derivatives.

  • Substitution: : Formation of substituted pyrrolidine or thiadiazole derivatives.

Scientific Research Applications

Chemistry: : Used as a precursor for the synthesis of more complex molecules and materials. Biology : Acts as a ligand in binding studies due to its ability to interact with biological macromolecules. Medicine : Potential therapeutic applications as an active pharmaceutical ingredient in the treatment of various diseases. Industry : Utilized in the development of novel materials with specific properties.

Mechanism of Action

The compound exerts its effects through interactions with specific molecular targets and pathways. The pyrrolidin-1-yl group enhances binding affinity to receptors or enzymes, while the thiadiazole and methoxypyrazin moieties contribute to the overall stability and reactivity of the molecule. Its mechanism involves modulating biochemical pathways, potentially leading to therapeutic benefits or other biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Observations:

Heterocyclic Diversity: The target compound’s 1,2,3-thiadiazole group distinguishes it from the thiazolo-pyrimidine systems in and .

Similar methods may apply to the target’s methoxypyrazine-pyrrolidine linkage .

Functional Group Impact : The meta-methoxy group on pyrazine in the target compound contrasts with the para-methoxy substituents in ’s compounds. Meta-substitution may sterically hinder interactions or modulate electronic effects compared to para-substituted analogs .

Physicochemical Properties (Theoretical Comparison)

Property Target Compound Compound 6 () Compound 9 ()
Molecular Weight (g/mol) ~360 (estimated) 684.82 (reported) 738.91 (reported)
Solubility Moderate (polar aprotic solvents hypothesized) Low (nonpolar solvents) Low (nonpolar solvents)
Melting Point Not reported 220–222°C 198–200°C
Notes:
  • The target compound’s smaller size and fewer fused rings may improve solubility compared to and ’s polycyclic analogs .

Biological Activity

The compound (3-((3-Methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)(4-methyl-1,2,3-thiadiazol-5-yl)methanone is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Structural Overview

The compound features several notable structural components:

  • Methoxypyrazine moiety : Known for its diverse biological activities.
  • Pyrrolidine ring : Often associated with neuroprotective effects.
  • Thiadiazole group : Recognized for its anticancer and antimicrobial properties.

The unique combination of these functional groups suggests a multifaceted mechanism of action, making it a candidate for various therapeutic applications.

1. Antimicrobial Activity

Research indicates that compounds with similar structural features exhibit significant antibacterial and antifungal properties. For instance, derivatives of pyrazole and thiadiazole have shown effectiveness against various pathogens, suggesting that this compound may also possess similar capabilities.

Compound TypeActivity
Pyrazole DerivativesAntibacterial, Antifungal
Thiadiazole DerivativesAntimicrobial

2. Anticancer Potential

The anticancer properties of thiadiazole derivatives are well-documented. Studies have demonstrated that these compounds can inhibit cancer cell proliferation by targeting specific pathways involved in tumor growth. The presence of the methoxypyrazine group may enhance this effect through synergistic interactions.

Case Study : A study investigating the cytotoxic effects of thiadiazole derivatives on breast cancer cell lines reported significant inhibition of cell viability, particularly when combined with traditional chemotherapeutics like doxorubicin . This suggests a potential for developing combination therapies utilizing this compound.

3. Neuroprotective Effects

Compounds containing pyrrolidine rings are known for their neuroprotective properties. Research has shown that such compounds can mitigate neurodegenerative processes by reducing oxidative stress and modulating neurotransmitter levels.

The biological activity of this compound likely involves interactions with various molecular targets:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in disease pathways.
  • Receptor Modulation : It could interact with specific receptors to alter signaling pathways related to inflammation and cancer progression.

Comparative Analysis

To understand the uniqueness of this compound, it is essential to compare it with other related compounds:

CompoundStructureBiological Activity
APyrazoleAnticancer, Antimicrobial
BThiadiazoleAnticancer
CMethoxypyrazineNeuroprotective

This table illustrates how the combination of different structural components in this compound may enhance its biological activity compared to individual components.

Future Directions

Further research is required to fully elucidate the biological mechanisms underlying the activity of this compound. Potential areas of exploration include:

  • In Vivo Studies : Assessing the efficacy and safety in animal models.
  • Mechanistic Studies : Investigating specific interactions with molecular targets.
  • Formulation Development : Exploring potential drug formulations for therapeutic use.

Q & A

Q. Can synergistic effects be explored with co-administered therapeutic agents?

  • Combination index (CI) : Test with standard drugs (e.g., doxorubicin) using Chou-Talalay method.
  • Mechanistic synergy : Use transcriptomics to identify pathways upregulated in combination vs. monotherapy .

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